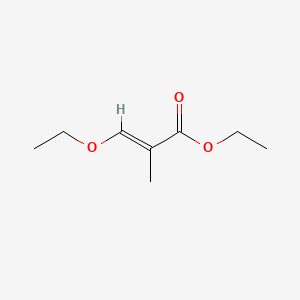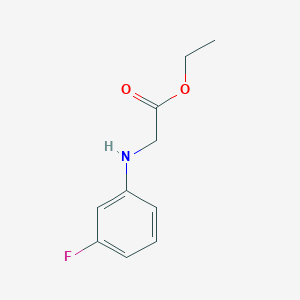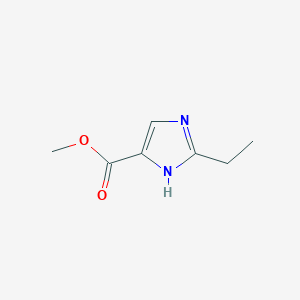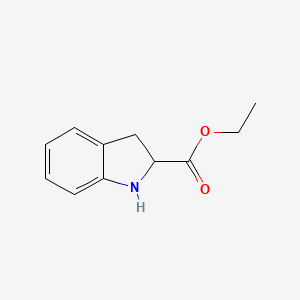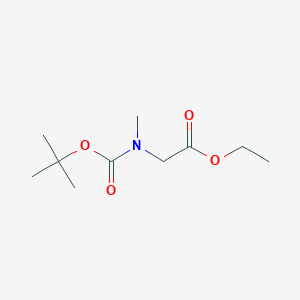
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate
Übersicht
Beschreibung
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate, also known as Ethyl (tert-Butoxycarbonyl)glycinate, is a compound with the molecular formula C9H17NO4 . It is used in research and has a molecular weight of 203.24 .
Synthesis Analysis
The synthesis of Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate involves the reaction of di-tert-butyl dicarbonate with glycine ethyl ester hydrochloride in the presence of triethylamine in tetrahydrofuran . The reaction mixture is stirred for 36 hours at 0°C, then filtered, and the filtrate is concentrated in vacuo to afford the compound as a white solid . Another synthesis method involves the reaction of di-tert-butyl dicarbonate with glycine ethyl ester hydrochloride in water at 0°C, followed by warming to room temperature while maintaining the pH at 10.5 by the addition of 2 M aqueous sodium hydroxide .Molecular Structure Analysis
The molecular structure of Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate consists of 14 heavy atoms, with no aromatic heavy atoms . The fraction of sp3 hybridized carbons is 0.78 . The compound has 7 rotatable bonds, 4 hydrogen bond acceptors, and 1 hydrogen bond donor .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group in Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate is a widely used amine protecting group . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), with reaction times ranging from 2-16 hours depending on the substrate .Physical And Chemical Properties Analysis
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . The compound has a Log Kp (skin permeation) of -6.67 cm/s . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.4 . The compound is very soluble, with a solubility of 7.97 mg/ml or 0.0392 mol/l .Wissenschaftliche Forschungsanwendungen
Synthesis of Erythro and Threo Isomers
This compound is used in the synthesis of Erythro (±) and Threo (±) isomers . The Erythro (±) isomer is obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The Erythro isomer is effectively converted into its Threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .
Enantioselective Synthesis
It is used in the enantioselective synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate . This process involves the use of tert-butyl (tert-butyldimethylsilyl)oxycarbamate .
Synthesis of Phosphatidyl Ethanolamines
The compound is employed in the synthesis of phosphatidyl ethanolamines . These are important components of biological membranes.
Synthesis of Ornithine
It is also used in the synthesis of ornithine , an amino acid that plays a role in the urea cycle.
Synthesis of β-Hydroxy Acids
This compound is used in the synthesis of chiral β-hydroxy acids . These acids constitute a wide range of natural products characterized by valuable chemical and medicinal properties .
Synthesis of Depsipeptides
β-Hydroxy acid structures with long open-chain are typically present in lipids, akin to super molecules that contain depsipeptides . These are among the oleophilic elements of lipopoly-saccharides within the cells .
Synthesis of Beauveriolide
Beauveriolide, a reducer of super molecule drop formation in macrophages, does not display cytotoxic effect, which is attributed to the four-membered cyclodepsipeptide of the β-hydroxy acid building block that bears a branched open-chain .
Synthesis of Dolastatin
Dolastatin, a linear depsipeptides, exhibits cytotoxic anti-meiotic activity . The centrally set β-hydroxy acid of dolastatin belongs to the statin family which shares the common structural feature of a further chiral centre bearing the γ-amino substituent .
Safety and Hazards
The safety information for Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate indicates that it has a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Wirkmechanismus
Target of Action
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate, also known as Ethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate, is a complex compound that primarily targets amine groups . The compound’s primary role is to react with these amine groups, which are found in various biological molecules, including proteins and nucleic acids .
Mode of Action
The compound interacts with its targets through its amino group , which is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The compound also contains a tert-butoxycarbonyl (BOC) group , which serves as a protecting group for the amino functionality . This BOC group can be removed under mild acidic conditions to form the free amine .
Biochemical Pathways
The compound plays a role in the synthesis of complex structures, such as polymers with pendant amine functionality . The BOC group is usually removed with acid, allowing the amino group to participate in further reactions . Additionally, the compound can undergo α-Methylenation, a process that is generally affected by several factors .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.99, suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action depends on the specific biochemical context in which it is used. In general, the compound’s ability to react with amine groups and its BOC-protected amino functionality make it a versatile reagent in organic synthesis . For example, it can be used to generate polymers with pendant amine functionality .
Action Environment
The action of Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate can be influenced by various environmental factors. For instance, the process of chiral inversion, which the compound can undergo, depends considerably upon conditions . Additionally, the compound’s BOC group can be deprotected under mild acidic conditions , suggesting that the compound’s action can be influenced by pH. The compound’s reactivity may also be affected by temperature, as suggested by a synthesis protocol that maintains an internal temperature of 4°C .
Eigenschaften
IUPAC Name |
ethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-14-8(12)7-11(5)9(13)15-10(2,3)4/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHJMICRGOFIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450918 | |
| Record name | Ethyl N-(tert-butoxycarbonyl)-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate | |
CAS RN |
145060-76-0 | |
| Record name | Ethyl N-(tert-butoxycarbonyl)-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



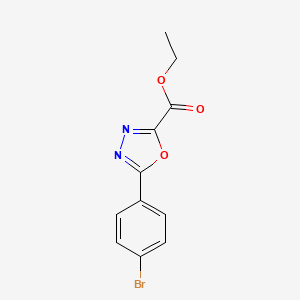
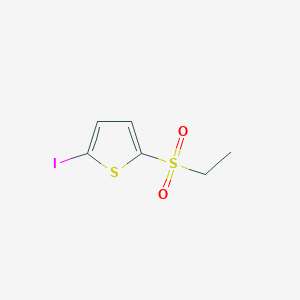
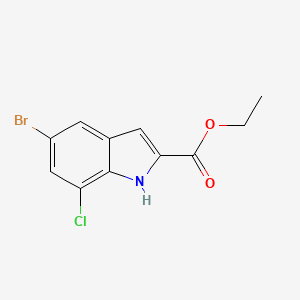
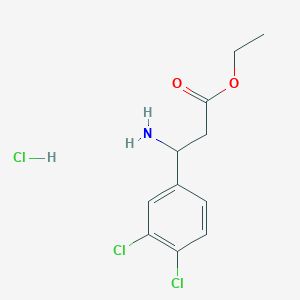
![2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester](/img/structure/B3021283.png)

![3-[(Ethanesulfonyl)methyl]benzonitrile](/img/structure/B3021286.png)
![3-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B3021287.png)
